molecular formula C14H11NO5 B091145 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde CAS No. 15962-63-7

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde

Cat. No.: B091145
CAS No.: 15962-63-7
M. Wt: 273.24 g/mol
InChI Key: BCNMFOKLPNNNQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2399872A involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

    Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Sulfonylation: The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of GSK2399872A follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The compound is typically purified using chromatographic techniques to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

GSK2399872A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the quinoline and benzothiazole structures, which can be further studied for their biological activities .

Scientific Research Applications

GSK2399872A has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of kinase activity and the mechanisms of necroptosis.

    Biology: Helps in understanding the role of RIP3 in cell death pathways and its implications in diseases.

    Medicine: Investigated for its potential therapeutic applications in conditions where necroptosis plays a critical role, such as neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new drugs targeting necroptosis pathways

Mechanism of Action

GSK2399872A exerts its effects by selectively inhibiting the kinase activity of RIP3. This inhibition prevents the phosphorylation of downstream substrates involved in necroptosis, thereby blocking the cell death pathway. At higher concentrations, GSK2399872A can also induce caspase-8-mediated apoptosis . The compound shows over 1,000-fold selectivity for RIP3 compared to other kinases, making it a highly specific inhibitor .

Comparison with Similar Compounds

Similar Compounds

    GSK2982772: Another RIP kinase inhibitor with a different selectivity profile.

    Necrostatin-1: Inhibits RIP1 kinase and is used to study necroptosis.

    GSK583: A specific inhibitor of RIP2 kinase.

Uniqueness

GSK2399872A is unique due to its high selectivity and potency for RIP3 kinase. Unlike other inhibitors, it shows minimal cross-reactivity with other kinases, making it an ideal tool for studying RIP3-specific pathways .

Properties

IUPAC Name

4-(4-methoxyphenoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-11-3-5-12(6-4-11)20-14-7-2-10(9-16)8-13(14)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNMFOKLPNNNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368353
Record name 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15962-63-7
Record name 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15962-63-7
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